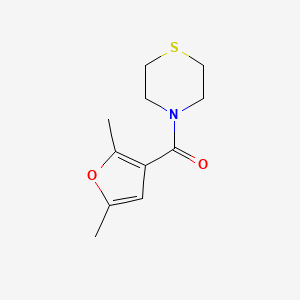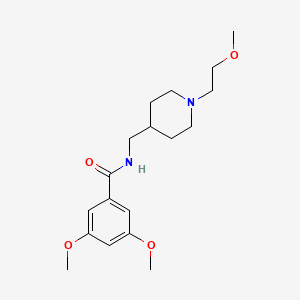
Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the molecular formula C11H9N3O2S . It is also known as ethyl (6-cyanobenzo[d]thiazol-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate is 1S/C11H10N3O2S/c1-2-16-11(15)14-10-13-8-4-3-7(6-12)5-9(8)17-10/h3-5,17H,2H2,1H3,(H,13,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate has a molecular weight of 247.28 . It should be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
Overview
Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate is a chemical compound that has garnered interest in various scientific research fields. This compound's unique structure has implications in several areas, including its potential as an intermediate in chemical synthesis, its role in understanding carcinogenic mechanisms, and its application in environmental studies.
Carcinogenic Properties and Mechanisms
Research has shown that ethyl carbamate (EC) or urethane, closely related to the compound , is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). It's genotoxic and carcinogenic across several species, emphasizing the need for understanding its mechanisms and potential human health impacts. Studies indicate that EC's carcinogenicity may be mediated through metabolic pathways involving cytochrome P-450-catalyzed oxidation, leading to DNA adducts formation (Weber & Sharypov, 2009; Benson & Beland, 1997).
Environmental Presence and Impact
Ethyl carbamate and its derivatives, including ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate, have been studied for their occurrence in fermented foods and beverages, highlighting the importance of monitoring and reducing their levels in consumer products. The environmental persistence and behavior of these compounds necessitate research into their biodegradation pathways and fate in soil and groundwater. Such studies are crucial for assessing the potential environmental impact and for developing strategies to mitigate their presence in the ecosystem (Gong-ling, 2009; Thornton et al., 2020).
Antioxidant Capacity and Chemical Reactions
The compound's structural analogs have been explored for their antioxidant capacities, revealing insights into the reaction pathways that may underlie their potential therapeutic applications. Such research underscores the importance of understanding the chemical behavior of these compounds, which could lead to the development of new antioxidants with specific health benefits (Ilyasov et al., 2020).
Medicinal Chemistry and Pharmacological Activities
Benzothiazole derivatives, including those related to ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate, have been extensively studied for their diverse pharmacological activities. These activities range from antimicrobial, anticancer, anti-inflammatory, to antidiabetic properties. The structural diversity and pharmacological potential of benzothiazole derivatives underscore their significance in medicinal chemistry and drug discovery (Bhat & Belagali, 2020; Keri et al., 2015).
Propiedades
IUPAC Name |
ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c1-2-16-11(15)14-10-13-8-4-3-7(6-12)5-9(8)17-10/h3-5H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGPJAYQBNVWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid](/img/structure/B2591733.png)
![2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride](/img/structure/B2591734.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2591737.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2591740.png)


![Methyl 2-{8-[4-(ethoxycarbonyl)phenyl]-1-methyl-2,4-dioxo-1,3,5-trihydroimidaz olidino[1,2-h]purin-3-yl}acetate](/img/structure/B2591745.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2591746.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2591747.png)
![9-(3-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2591749.png)
![1-[2-(Methylsulfanyl)-5-nitrophenyl]ethan-1-one](/img/structure/B2591751.png)
![1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine](/img/structure/B2591752.png)